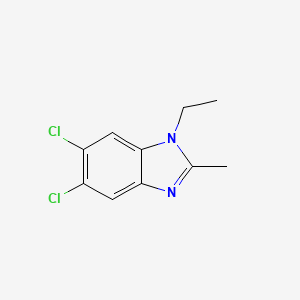

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1-ethyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVLMQPTQOLYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062925 | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3237-62-5 | |

| Record name | 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JP6U95GAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of 5,6-dichloro-1-ethyl-2-methylbenzimidazole, a synthetic organic compound belonging to the benzimidazole family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular effects of this compound. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on its established role as a urease inhibitor, drawing parallels from closely related and well-studied derivatives.

Primary Mechanism of Action: Urease Inhibition

The principal mechanism of action attributed to this compound is the inhibition of the urease enzyme.[1] Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and plays a significant role in the pathogenesis of various diseases.

The proposed mechanism of inhibition involves the interaction of the benzimidazole scaffold with the active site of the urease enzyme. Molecular docking studies on related compounds suggest that the benzimidazole moiety can form co-ordination bonds with the nickel ions in the urease active site, thereby blocking the access of the substrate, urea.

Signaling Pathway of Urease Inhibition

The inhibition of urease by this compound and its derivatives directly impacts the urea hydrolysis pathway. This can be visualized as follows:

Quantitative Data on Related Urease Inhibitors

While a specific IC50 value for this compound is not available in the cited literature, the following table summarizes the potent urease inhibitory activity of various synthesized 5,6-dichloro-2-methyl-1H-benzimidazole derivatives. This data strongly supports the potential of the core benzimidazole structure in urease inhibition.

| Compound Derivative (from Menteşe et al., 2019) | IC50 (µM) ± SD | Standard (Thiourea) IC50 (µM) ± SD |

| Derivative with 4-nitrophenyl group | 0.0294 ± 0.0015 | 0.5117 ± 0.0159 |

| Derivative with 4-chlorophenyl group | 0.0428 ± 0.0021 | 0.5117 ± 0.0159 |

| Derivative with 4-methylphenyl group | 0.0812 ± 0.0035 | 0.5117 ± 0.0159 |

| Unsubstituted derivative | 0.1494 ± 0.0041 | 0.5117 ± 0.0159 |

| Table 1: Urease inhibitory activity of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives.[2][3] |

Other Potential Biological Activities

The benzimidazole scaffold is known to exhibit a wide range of biological activities. While detailed studies on this compound are limited, preliminary research suggests potential antimicrobial (antibacterial and antifungal) properties.[1] Further investigation is required to determine the minimum inhibitory concentrations (MICs) and the spectrum of activity against various microbial strains.

Experimental Protocols

The following section details a standard experimental protocol for assessing urease inhibitory activity, based on the widely used Berthelot (indophenol) method.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

-

Urease enzyme solution (e.g., from Jack bean)

-

Urea substrate solution

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

Plate Setup: To the wells of a 96-well plate, add the appropriate buffer, enzyme, and inhibitor solutions.

-

Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor at 37°C.

-

Reaction Initiation: Add the urea substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C to allow for urea hydrolysis.

-

Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at approximately 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value of the test compound.

Conclusion

The available evidence strongly suggests that this compound functions as a urease inhibitor. While direct quantitative data for this specific compound is pending further research, the potent activity of its close structural analogs provides a solid foundation for its potential applications in pharmaceuticals and agrochemicals. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the precise mechanism and inhibitory kinetics of this promising compound. Future studies should focus on determining the specific IC50 value of this compound against urease and exploring its potential secondary biological activities.

References

Synthesis Pathway for 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable and efficient two-step synthesis pathway for 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. The synthesis commences with the formation of the benzimidazole core via the Phillips condensation reaction, followed by N-alkylation to introduce the ethyl group. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Phillips Condensation. Formation of the intermediate, 5,6-dichloro-2-methyl-1H-benzimidazole, through the acid-catalyzed condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid.

-

Step 2: N-Ethylation. Alkylation of the 5,6-dichloro-2-methyl-1H-benzimidazole intermediate with an ethylating agent to yield the final product.

The overall reaction scheme is presented below:

II. Experimental Protocols

Step 1: Synthesis of 5,6-dichloro-2-methyl-1H-benzimidazole

This procedure is adapted from the well-established Phillips condensation reaction for benzimidazole synthesis.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Glacial Acetic Acid

-

4 M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Deionized Water

-

Activated Carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine (1 mole equivalent) and glacial acetic acid (excess, approx. 5-10 mole equivalents) is prepared.

-

4 M Hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is carefully neutralized by the dropwise addition of a 10% sodium hydroxide solution until alkaline, which precipitates the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.

-

For purification, the crude product is recrystallized from a suitable solvent system, such as ethanol/water. Activated carbon can be used to decolorize the solution if necessary.

-

The purified crystals of 5,6-dichloro-2-methyl-1H-benzimidazole are dried under vacuum.

Step 2: Synthesis of this compound

This procedure follows a general method for the N-alkylation of benzimidazole derivatives.

Materials:

-

5,6-dichloro-2-methyl-1H-benzimidazole

-

Ethyl Iodide

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 5,6-dichloro-2-methyl-1H-benzimidazole (1 mole equivalent) in anhydrous N,N-dimethylformamide (DMF), anhydrous potassium carbonate (1.5-2.0 mole equivalents) is added.

-

The suspension is stirred at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.

-

Ethyl iodide (1.2-1.5 mole equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

III. Quantitative Data

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4,5-dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | Starting Material |

| Acetic Acid | C₂H₄O₂ | 60.05 | Reagent |

| 5,6-dichloro-2-methyl-1H-benzimidazole | C₈H₆Cl₂N₂ | 201.05 | Intermediate |

| Ethyl Iodide | C₂H₅I | 155.97 | Reagent |

| This compound | C₁₀H₁₀Cl₂N₂ | 229.11 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction Type | Solvent(s) | Catalyst/Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phillips Condensation | Acetic Acid/Water | HCl | 100 - 110 | 2 - 4 | 80 - 90 |

| 2 | N-Ethylation | DMF | K₂CO₃ | 25 - 60 | 4 - 8 | 75 - 85 |

Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

Spectroscopic Profile of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,6-dichloro-1-ethyl-2-methylbenzimidazole. The information detailed herein is essential for the unambiguous identification, characterization, and purity assessment of this molecule, which holds potential in various research and development applications. This document summarizes available experimental and predicted spectroscopic data, outlines detailed experimental protocols for data acquisition, and provides a logical workflow for spectroscopic analysis.

Compound Overview

This compound (CAS No. 3237-62-5) is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many biologically active compounds. The presence of dichloro-, ethyl-, and methyl- substituents on the core structure can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is therefore paramount for any scientific investigation involving this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| Value not available | Singlet | 2H | Ar-H | Predicted |

| Value not available | Quartet | 2H | -CH₂- | Predicted |

| Value not available | Singlet | 3H | -CH₃ (at C2) | Predicted |

| Value not available | Triplet | 3H | -CH₃ (ethyl) | Predicted |

Note: While a ¹H NMR spectrum is available from ChemicalBook, the specific peak values are not provided in the publicly accessible data.[1] The assignments provided are predicted based on the analysis of similar benzimidazole structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C2 |

| ~140 | C7a |

| ~135 | C3a |

| ~125 | C5/C6 |

| ~115 | C4/C7 |

| ~40 | -CH₂- |

| ~15 | -CH₃ (at C2) |

| ~14 | -CH₃ (ethyl) |

Note: No experimental ¹³C NMR data was found in the public domain. The chemical shifts are predicted based on known values for substituted benzimidazoles.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1620-1600 | Medium-Weak | C=N Stretch |

| 1480-1440 | Strong | Aromatic C=C Stretch |

| ~870 | Strong | C-Cl Stretch |

Note: No experimental IR spectrum was found. The predicted absorption bands are based on characteristic frequencies for substituted benzimidazoles and halogenated aromatic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 228/230/232 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |

| 213/215/217 | Medium | [M-CH₃]⁺ |

| 200/202 | Medium | [M-C₂H₄]⁺ |

Note: No experimental mass spectrum was found. The predicted m/z values are based on the molecular weight of the compound (229.11 g/mol ) and common fragmentation patterns of N-alkylated benzimidazoles. The isotopic pattern for two chlorine atoms is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry vial.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width compared to the ¹H spectrum.

-

A longer acquisition time and a relaxation delay (e.g., 2 seconds) are typically required.

-

A larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

KBr (IR grade)

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a KBr pellet sample holder.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as required by the instrument's sensitivity.

-

-

Data Acquisition (using ESI-MS as an example):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.

-

Identify major fragment ions and propose fragmentation pathways.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, a benzimidazole derivative with potential applications in pharmaceutical research. The synthesis is a two-step process commencing with the formation of a benzimidazole ring from 4,5-dichloro-1,2-phenylenediamine, followed by N-alkylation to yield the final product. This document details the necessary starting materials, experimental protocols, and characterization data.

Core Starting Materials

The primary starting material for the synthesis of this compound is 4,5-dichloro-1,2-phenylenediamine . This precursor undergoes cyclization with a reagent providing a methyl group at the 2-position, followed by the introduction of an ethyl group at the 1-position of the benzimidazole ring.

| Starting Material | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4,5-dichloro-1,2-phenylenediamine | C₆H₆Cl₂N₂ | 177.03 | 5348-42-5 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |

| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the formation of the intermediate, 5,6-dichloro-2-methylbenzimidazole, via the condensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid. The subsequent step is the N-ethylation of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5,6-dichloro-2-methylbenzimidazole

This procedure is adapted from a general method for the synthesis of 2-methylbenzimidazoles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and glacial acetic acid (3.4 g, 56.5 mmol) in toluene (30 mL).

-

Reaction: Stir the mixture and heat it to reflux for 4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 10-15°C to induce crystallization. Stir the crystalline slurry for 1 hour.

-

Purification: Collect the solid product by suction filtration and wash it with cold toluene. Dry the product under reduced pressure.

| Parameter | Value |

| Reactant Ratio (Diamine:Acid) | 1:1 |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4 hours |

| Expected Yield | ~85% |

Step 2: N-Ethylation of 5,6-dichloro-2-methylbenzimidazole

This protocol describes a general method for the N-alkylation of benzimidazoles.

-

Reaction Setup: In a round-bottom flask, dissolve 5,6-dichloro-2-methylbenzimidazole (5.0 g, 24.9 mmol) in ethanol (50 mL).

-

Addition of Base: Add powdered sodium hydroxide (1.0 g, 25.0 mmol) to the solution and stir for 30 minutes at room temperature.

-

Addition of Alkylating Agent: Add ethyl iodide (3.88 g, 24.9 mmol) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Isolation: After completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.

| Parameter | Value |

| Reactant Ratio (Benzimidazole:Base:Ethyl Iodide) | 1:1:1 |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Purification Method | Recrystallization from ethanol |

Characterization Data

5,6-dichloro-2-methylbenzimidazole (Intermediate)

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂N₂ | |

| Molecular Weight | 201.05 g/mol | |

| Melting Point | 192-195 °C | [1] |

| ¹H NMR (DMSO-d₆, ppm) | Data not available in a structured format | [2] |

| ¹³C NMR (DMSO-d₆, ppm) | Data not available in a structured format |

This compound (Final Product)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀Cl₂N₂ | |

| Molecular Weight | 229.11 g/mol | |

| Melting Point | 108-113 °C | [3] |

| ¹H NMR (CDCl₃, ppm) | Data not available in a structured format | [4] |

| ¹³C NMR (CDCl₃, ppm) | Data not available in a structured format |

Note on Characterization Data: While the existence of NMR data is confirmed in the literature, specific peak assignments and coupling constants were not available in a readily summarizable format in the searched sources. Researchers should perform their own spectral analysis for structural confirmation.

References

The Discovery of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a Potent Urease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and evaluation of 5,6-dichloro-1-ethyl-2-methylbenzimidazole as a potential urease inhibitor. This compound belongs to a class of benzimidazole derivatives that have demonstrated significant inhibitory activity against urease, a key enzyme implicated in the pathogenesis of various diseases, including peptic ulcers and infectious stones. This document provides a comprehensive overview of the synthetic chemistry, biological evaluation, and computational analysis related to this promising inhibitor class.

Introduction: The Role of Urease in Disease and the Rationale for Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic reaction is a crucial survival mechanism for various pathogens, including the bacterium Helicobacter pylori, which colonizes the gastric mucosa and is a primary cause of peptic ulcers and gastric cancer. By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing the bacteria to thrive.[2] Therefore, the inhibition of urease activity presents a promising therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The discovery of potent urease inhibitors based on the 5,6-dichloro-2-methyl-1H-benzimidazole framework has opened new avenues for the development of novel anti-ulcer agents.

Synthesis of this compound and its Analogs

The synthesis of this compound follows a well-established route for benzimidazole formation, starting from the corresponding o-phenylenediamine derivative. The general synthetic pathway is outlined below.

Logical Flow of Synthesis:

Caption: Synthetic pathway for this compound.

The initial step involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with ethyl acetimidate hydrochloride in a suitable solvent such as ethanol to yield the core intermediate, 5,6-dichloro-2-methyl-1H-benzimidazole.[2] Subsequent N-alkylation at the 1-position with an appropriate ethylating agent, like ethyl iodide, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), affords the final product, this compound.[3]

In Vitro Urease Inhibition

While the specific IC50 value for this compound is not prominently available in the reviewed literature, a comprehensive study on a series of related 5,6-dichloro-2-methyl-1H-benzimidazole derivatives has demonstrated potent urease inhibitory activity.[2][4] These studies provide strong evidence for the potential of the N-1 ethyl substituted analog as a significant urease inhibitor.

Quantitative Data for 5,6-Dichloro-2-methyl-1H-benzimidazole Derivatives

The following table summarizes the urease inhibitory activities of a selection of synthesized derivatives from a key study, highlighting the potent nature of this chemical class.[2][4] The activity is compared against the standard urease inhibitor, thiourea.

| Compound ID | Substitution at N-1 Position | IC50 (µM) against Jack Bean Urease |

| Parent | -H | 0.1494 ± 0.0041 |

| Derivative A | -CH2-C6H5 | Data not specified in abstract |

| Derivative B | -CH2-C(O)NHNH2 | Data not specified in abstract |

| Derivative C | -CH2-C(O)NHCS-C6H5 | 0.0354 ± 0.0017 |

| Derivative D | -CH2-C(O)NHCS-C6H4-NO2 | 0.0294 ± 0.0015 |

| Thiourea | (Standard Inhibitor) | 0.5117 ± 0.0159 |

Data extracted from Mentes, E., et al. (2019).[2][4]

The data clearly indicates that derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole exhibit significantly higher potency than the standard inhibitor, thiourea. Notably, the introduction of moieties capable of interacting with the active site of the urease enzyme, such as thiosemicarbazide groups, leads to a substantial increase in inhibitory activity.[2][4]

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

The urease inhibitory activity of the target compound and its analogs is typically determined using a well-established colorimetric assay that measures the production of ammonia from the enzymatic hydrolysis of urea. The Berthelot (or indophenol) method is a common and reliable technique for this purpose.

Experimental Workflow for Urease Inhibition Assay:

Caption: Workflow for the in vitro urease inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Urease Solution: A solution of Jack bean urease is prepared in phosphate buffer (e.g., 100 mM, pH 7.0).

-

Urea Solution: A stock solution of urea is prepared in deionized water.

-

Test Compounds: The synthesized benzimidazole derivatives, including this compound, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Standard Inhibitor: A stock solution of thiourea is prepared in a similar manner.

-

Berthelot Reagents:

-

Reagent A: Phenol and sodium nitroprusside solution.

-

Reagent B: Sodium hypochlorite and sodium hydroxide solution.

-

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of phosphate buffer.

-

Add a small volume of the test compound solution (or standard inhibitor/solvent control).

-

Add the urease enzyme solution to each well (except for the blank).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the urea solution to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each well.

-

Incubate the plate at room temperature for a set time (e.g., 20 minutes) to allow for the formation of the indophenol blue color.

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.

-

-

Data Analysis:

-

The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of enzyme control)] x 100

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

-

Mechanism of Action: Insights from Molecular Docking

To elucidate the potential binding mode of this compound and its analogs within the active site of urease, molecular docking studies are typically performed. These computational simulations provide valuable insights into the interactions between the inhibitor and the key amino acid residues and nickel ions in the enzyme's active site.

Workflow for Molecular Docking Studies:

Caption: Workflow for molecular docking of urease inhibitors.

The molecular docking studies for this class of compounds typically utilize the crystal structure of Jack bean urease (a common model for urease studies), for which several structures are available in the Protein Data Bank (PDB), such as 4H9M.[5] The simulations often reveal that the benzimidazole core and its substituents form key interactions with the amino acid residues lining the active site cavity. The nitrogen atoms of the benzimidazole ring and other functional groups can coordinate with the two nickel ions that are essential for the catalytic activity of urease, thereby blocking the access of the natural substrate, urea.[2]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel and potent urease inhibitors. The synthetic accessibility and the demonstrated high in vitro activity of its analogs make this chemical class an attractive area for further investigation.

Future research efforts should focus on:

-

Definitive IC50 Determination: Synthesizing and explicitly determining the urease inhibitory IC50 value for this compound to quantify its potency.

-

Structure-Activity Relationship (SAR) Studies: Expanding the library of N-1 substituted analogs to further probe the SAR and optimize the inhibitory activity.

-

Kinetic Studies: Performing enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of H. pylori infection to assess their in vivo efficacy and pharmacokinetic properties.

-

Selectivity Profiling: Assessing the selectivity of these inhibitors against other metalloenzymes to ensure a favorable safety profile.

The continued exploration of this benzimidazole series holds significant potential for the development of a new generation of therapeutic agents for the management of urease-dependent diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole: A Technical Overview

Abstract

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a synthetic heterocyclic compound belonging to the benzimidazole class, a group of molecules recognized for their wide range of biological activities. While research indicates its potential as an antimicrobial agent, a comprehensive public record of its specific antimicrobial spectrum, including quantitative data such as Minimum Inhibitory Concentrations (MICs), remains largely unavailable. This technical guide synthesizes the existing information on this compound and provides a framework for its antimicrobial evaluation based on established methodologies for analogous compounds. The primary documented biological activity for this specific molecule is urease inhibition. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel benzimidazole derivatives.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a constituent of vitamin B12 and is present in numerous pharmacologically active molecules. The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.

The compound this compound (Figure 1) is a derivative distinguished by chlorine atoms at the 5 and 6 positions of the benzene ring, an ethyl group at the N-1 position of the imidazole ring, and a methyl group at the C-2 position. While its potential for antimicrobial activity against various bacteria and fungi has been noted, detailed studies quantifying this activity are not extensively reported in publicly accessible scientific literature.[1] The most prominently cited biological activity for this compound is its role as a urease inhibitor.[1]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Known Biological Activity

The primary biological activity associated with this compound is the inhibition of urease enzymes.[1] Ureases are metalloenzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide. These enzymes are crucial for nitrogen metabolism in various organisms, including bacteria and fungi, and are considered virulence factors for some pathogens, such as Helicobacter pylori. The ability of this compound to bind to the active sites of ureases has been suggested through molecular docking studies.[1] While urease inhibition can be a mechanism of antimicrobial action, direct evidence and the broader antimicrobial spectrum for this specific compound are not well-documented.

Postulated Antimicrobial Spectrum and Mechanism of Action

The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. For dichlorinated benzimidazoles, several mechanisms can be postulated:

-

Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles can bind to microbial DNA and RNA, interfering with replication and transcription. They can also inhibit protein synthesis by targeting ribosomes.

-

Disruption of Cell Wall Integrity: Some derivatives hinder the biosynthesis of the cell wall, leading to cell lysis.

-

Enzyme Inhibition: As evidenced by its urease inhibitory activity, this compound likely inhibits other crucial microbial enzymes. The dichloro substitution on the benzene ring may enhance its inhibitory potential.

-

Disruption of Membrane Function: The lipophilic nature of the compound could allow it to intercalate into the microbial cell membrane, disrupting its integrity and function.

The presence of the dichloroacetyl group in other antimicrobial compounds is known to be crucial for their activity, suggesting that the dichloro-substituents of this compound could play a significant role in its potential antimicrobial effects.

Experimental Protocols for Antimicrobial Susceptibility Testing

Although specific experimental data for this compound is lacking, the following are standard and detailed methodologies for determining the antimicrobial spectrum of novel benzimidazole derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This is a widely used method for quantitative antimicrobial susceptibility testing.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

96-well microtiter plates.

-

Microbial inoculum standardized to 0.5 McFarland turbidity.

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

-

Positive control (standard antibiotic/antifungal).

-

Negative control (medium with solvent).

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.

-

Controls: Include wells for a positive control (microorganism without the test compound) and a negative control (medium with the test compound and solvent, but no microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile paper disks (6 mm diameter).

-

Microbial inoculum standardized to 0.5 McFarland turbidity.

-

Test compound solution.

-

Positive control disks.

Procedure:

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate.

-

Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation (Hypothetical)

In the absence of published data, the following tables are provided as a template for how the quantitative antimicrobial spectrum of this compound would be presented.

Table 1: Hypothetical Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | |

| Bacillus subtilis | Positive | |

| Escherichia coli | Negative | |

| Pseudomonas aeruginosa | Negative |

Table 2: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | |

| Aspergillus niger | Mold |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound belongs to a class of compounds with recognized antimicrobial potential. However, there is a notable gap in the scientific literature regarding its specific antimicrobial spectrum and mechanism of action. The primary reported biological activity is urease inhibition, which may contribute to its antimicrobial effects.

Future research should focus on:

-

Systematic Antimicrobial Screening: Conducting comprehensive in vitro studies to determine the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways affected by this compound to elucidate its antimicrobial mechanism beyond urease inhibition.

-

In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety profile in animal models of infection.

A thorough investigation into these areas is warranted to fully assess the therapeutic potential of this compound as a novel antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols for Urease Inhibition Assay Using 5,6-Dichloro-1-ethyl-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a urease inhibition assay using 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a potential inhibitor. The described methodology is based on the widely used Berthelot (phenol-hypochlorite) method, which quantifies ammonia production resulting from urea hydrolysis by the enzyme urease.[1][2]

Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate rapidly decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic activity is a key virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the pathogenesis of conditions such as gastritis, peptic ulcers, and the formation of infection-related urinary stones.[1] Therefore, the inhibition of urease is a significant therapeutic target for the development of new drugs. Benzimidazole derivatives have shown promise as potent urease inhibitors.[3]

This document outlines the necessary reagents, step-by-step experimental procedure, data analysis, and visualization of the workflow.

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a robust and high-throughput compatible method for identifying and characterizing potential urease inhibitors.[2] It measures the concentration of ammonia, which reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically, and the intensity of the color is directly proportional to the ammonia concentration.[2]

Materials and Reagents:

-

Urease Enzyme: Jack bean urease (e.g., Sigma-Aldrich)

-

Substrate: Urea (e.g., Sigma-Aldrich)

-

Test Compound: this compound

-

Standard Inhibitor: Thiourea (for comparison)

-

Buffer: Phosphate buffer (100 mM, pH 6.8)[2]

-

Reagent A (Phenol Reagent): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[4][5]

-

Reagent B (Alkali-Hypochlorite Reagent): 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.[4][5]

-

Solvent for Test Compound: Dimethyl sulfoxide (DMSO)

-

Equipment: 96-well microplate, microplate reader, incubator, multichannel pipettes.[2]

Preparation of Solutions:

-

Urease Solution: Prepare a 2 mg/mL stock solution of Jack bean urease in 100 mM phosphate buffer (pH 6.8).[2]

-

Urea Solution: Prepare a 25 mM solution of urea in 100 mM phosphate buffer (pH 6.8).[2]

-

Test Compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., starting from 0.5 mM).[2]

-

Standard Inhibitor Solution: Prepare serial dilutions of thiourea in DMSO.

Assay Procedure in a 96-Well Plate:

-

Add Test Compound: To the designated wells of a 96-well plate, add 5 µL of the test compound solutions at various concentrations.[2]

-

Add Buffer and Substrate: Add 55 µL of a buffer solution containing 100 mM urea to each well.[2]

-

Controls:

-

Negative Control (100% enzyme activity): Add 5 µL of DMSO (or the solvent used for the test compound) instead of the test compound solution.[2]

-

Blank (no enzyme activity): Add buffer instead of the enzyme solution in a separate set of wells.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the subsequent enzyme.[2]

-

Initiate Reaction: Add 25 µL of the urease enzyme solution to all wells except the blank.[2]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[2]

-

Color Development (Ammonia Detection):

-

Absorbance Measurement: Measure the absorbance at 670 nm using a microplate reader.[2]

Data Presentation

The inhibitory activity of this compound is determined by calculating the percentage of urease inhibition and the IC50 value (the concentration of the inhibitor required to reduce urease activity by 50%).

Calculation of Percentage Inhibition:

The percentage of urease inhibition for each concentration of the test compound is calculated using the following formula:[2]

% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100

Where:

-

ODtestwell is the absorbance of the well containing the test compound.

-

ODcontrol is the absorbance of the well with no inhibitor (negative control).

IC50 Determination:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Table 1: Example Data for Urease Inhibition by this compound

| Concentration (µM) | Absorbance (670 nm) | % Inhibition |

| Control (No Inhibitor) | 0.850 | 0 |

| Blank | 0.050 | - |

| 0.1 | 0.680 | 20.0 |

| 0.5 | 0.450 | 47.1 |

| 1.0 | 0.280 | 67.1 |

| 5.0 | 0.150 | 82.4 |

| 10.0 | 0.100 | 88.2 |

| Thiourea (Standard) | Varies | Varies |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Comparative IC50 Values of Benzimidazole Derivatives and Standard Inhibitor

| Compound | IC50 (µM) | Reference |

| 5,6-dichloro-2-methyl-1H-benzimidazole derivative (compound 15) | 0.0294 ± 0.0015 | [3] |

| Another 5,6-dichloro-2-methyl-1H-benzimidazole derivative | 0.1494 ± 0.0041 | [3] |

| Thiourea (Standard) | 0.5117 ± 0.0159 | [3] |

This table presents published data for derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole to provide context for the expected potency.[3]

Mandatory Visualization

Diagram 1: Experimental Workflow for Urease Inhibition Assay

Caption: Workflow for the in vitro urease inhibition assay.

Diagram 2: Logical Relationship of Urease Inhibition

Caption: Inhibition of urease-catalyzed urea hydrolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, molecular docking and synthesis of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives as potential urease enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of Benzimidazole Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of benzimidazole compounds as potential urease inhibitors. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, and is implicated in the pathogenesis of various diseases such as peptic ulcers, gastritis, and infectious urinary stones.[2][3][4] Consequently, the inhibition of urease presents a promising therapeutic strategy.[5] Benzimidazole derivatives have emerged as a significant class of urease inhibitors, demonstrating potent activity in various studies.[5][6][7]

This document outlines the detailed protocols for screening benzimidazole derivatives, determining their inhibitory potency (IC50 values), and elucidating their mechanism of action through kinetic studies.

Data Presentation

Quantitative data from urease inhibition assays should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Urease Inhibitory Activity of Benzimidazole Derivatives

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Standard Inhibitor (e.g., Thiourea) IC50 (µM) |

| BZ-001 | 10 | 75 | 5.2 ± 0.3 | 22.12 ± 1.20[8] |

| BZ-002 | 10 | 45 | 15.8 ± 1.1 | |

| BZ-003 | 10 | 92 | 2.1 ± 0.1 | |

| ... | ... | ... | ... |

Table 2: Kinetic Parameters of Urease Inhibition by a Benzimidazole Derivative

| Substrate (Urea) Conc. (mM) | Initial Velocity (V₀) without Inhibitor (µmol/min) | Initial Velocity (V₀) with Inhibitor (µmol/min) |

| 2 | 0.15 | 0.08 |

| 5 | 0.32 | 0.18 |

| 10 | 0.55 | 0.35 |

| 20 | 0.80 | 0.58 |

| 50 | 1.10 | 0.85 |

| Kinetic Parameter | Value |

| Vmax (µmol/min) | 1.25 |

| Km (mM) | 15 |

| Ki (µM) | 3.5 |

| Inhibition Type | Competitive |

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

This widely used colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[2] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol product, which can be measured spectrophotometrically.[9]

Materials and Reagents:

-

Jack Bean Urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 6.8)[9]

-

Benzimidazole test compounds

-

Thiourea (as a standard inhibitor)[8]

-

Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)[9]

-

Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.42% v/v sodium hypochlorite)[9]

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Jack Bean Urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Dissolve benzimidazole test compounds and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with phosphate buffer to achieve desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add 25 µL of enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the test compound solution.[10]

-

Control (100% activity): Add 25 µL of enzyme solution, 55 µL of buffer containing 100 mM urea, and 5 µL of the solvent used for the test compounds.

-

Blank: Add 80 µL of buffer and 5 µL of the test compound solution (without enzyme).

-

-

Incubation: Incubate the plate at 30°C for 15 minutes.[10]

-

Color Development:

-

Measurement: Measure the absorbance at 630 nm using a microplate reader.[10]

-

Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Control)] x 100[9]

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]

Protocol:

-

Perform the urease inhibition assay as described above using a range of concentrations for each benzimidazole test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.[11] This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Kinetic Studies to Determine the Mechanism of Inhibition

Kinetic studies are performed to understand how the benzimidazole inhibitor interacts with the urease enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition). This is achieved by measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations.

Protocol:

-

Perform the urease inhibition assay with varying concentrations of urea and a fixed concentration of the benzimidazole inhibitor.

-

Repeat the experiment with at least two other fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

-

Analyze the plots to determine the type of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

-

The inhibition constant (Ki) can be calculated from these plots.

Visualizations

Caption: Experimental workflow for in vitro urease inhibition assay.

Caption: Mechanism of competitive urease inhibition by benzimidazoles.

References

- 1. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Urease Inhibitory Activity, Molecular Docking, Dynamics, MMGBSA and DFT Studies of Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. courses.edx.org [courses.edx.org]

Application Notes and Protocols for the Synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthetic route involves a two-step process commencing with the cyclization of 4,5-dichloro-1,2-phenylenediamine with acetic acid to form the intermediate, 5,6-dichloro-2-methylbenzimidazole. This intermediate is subsequently N-ethylated using ethyl iodide in the presence of a base to yield the final product. This protocol includes comprehensive methodologies, characterization data, and visual representations of the synthetic workflow.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and urease inhibitory effects.[1] The title compound, this compound, is noted for its potential as a urease inhibitor, making it a valuable candidate for applications in medicine and agriculture.[1] The specific substitution pattern of the dichloro, ethyl, and methyl groups is believed to contribute significantly to its biological activity.[1] This application note details a reliable and reproducible method for its laboratory-scale synthesis.

Chemical Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Final Product | This compound | 3237-62-5 | C₁₀H₁₀Cl₂N₂ | 229.11 | 110 | White to light yellow powder/crystal |

| Intermediate | 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 | C₈H₆Cl₂N₂ | 201.05 | Not specified | - |

| Starting Material | 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | ~159 | - |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole (Intermediate)

This procedure is based on the general Phillips-Ladenburg benzimidazole synthesis.

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Glacial Acetic Acid

-

4M Hydrochloric Acid

-

Sodium Bicarbonate (or other suitable base for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in 4M hydrochloric acid.

-

Add glacial acetic acid (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 5,6-dichloro-2-methylbenzimidazole.

Step 2: Synthesis of this compound (Final Product)

This procedure is a representative method for the N-alkylation of benzimidazoles.

Materials:

-

5,6-Dichloro-2-methylbenzimidazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Iodide (or Diethyl Sulfate)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5,6-dichloro-2-methylbenzimidazole (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound.[1]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 110 °C |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons (singlets). |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbons of the ethyl, methyl, and benzimidazole core. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight (m/z = 229.11 for C₁₀H₁₀Cl₂N₂) |

| Purity (HPLC) | >98% |

Note: Detailed NMR chemical shifts should be compared with a reference spectrum for confirmation.

Potential Biological Activity and Signaling Pathway

This compound has been identified as a potential urease inhibitor.[1] Urease is a key enzyme in the nitrogen cycle and is also implicated in the pathogenesis of infections by organisms such as Helicobacter pylori. Inhibition of urease can disrupt the survival of these pathogens. The diagram below illustrates a simplified representation of the role of urease in H. pylori survival and the inhibitory action of the synthesized compound.

Caption: Inhibition of H. pylori urease by this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from water.

-

Ethyl iodide is a lachrymator and should be handled with care.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The described two-step synthetic protocol provides a clear and adaptable method for the preparation of this compound. This compound serves as a valuable scaffold for further investigation into its biological activities, particularly as a urease inhibitor. The provided characterization data and workflow diagrams are intended to aid researchers in the successful synthesis and application of this molecule in their studies.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the antimicrobial susceptibility of the investigational compound 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. The following sections detail the protocols for established antimicrobial susceptibility testing (AST) methods, including Broth Microdilution, Agar Dilution, and Disk Diffusion. While published minimum inhibitory concentration (MIC) data for this compound against a broad range of specific microorganisms is not currently available in the public domain, these protocols provide the necessary framework for researchers to generate this crucial data in their own laboratories.

Introduction to this compound

This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The antimicrobial potential of benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The specific mechanism of action for this compound has not been fully elucidated and warrants further investigation. Preliminary studies on similar benzimidazole compounds suggest potential mechanisms could involve the inhibition of nucleic acid and protein synthesis, or disruption of microbial cell wall integrity.

Data Presentation

The following tables are provided as templates for the clear and structured presentation of quantitative antimicrobial susceptibility data generated for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | ATCC No. | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | [Insert Data] | [Insert QC Data] |

| Enterococcus faecalis | 29212 | [Insert Data] | [Insert QC Data] |

| Escherichia coli | 25922 | [Insert Data] | [Insert QC Data] |

| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert QC Data] |

| [Additional Strains] | [Insert Data] | [Insert QC Data] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Strain | ATCC No. | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Candida albicans | 90028 | [Insert Data] | [Insert QC Data] |

| Aspergillus fumigatus | 204305 | [Insert Data] | [Insert QC Data] |

| [Additional Strains] | [Insert Data] | [Insert QC Data] |

Table 3: Zone of Inhibition Diameters for this compound

| Microbial Strain | ATCC No. | Disk Content (µg) | Zone Diameter (mm) | Interpretive Criteria (S/I/R) |

| Staphylococcus aureus | 25923 | [Insert Data] | [Insert Data] | [To be determined] |

| Escherichia coli | 25922 | [Insert Data] | [Insert Data] | [To be determined] |

| [Additional Strains] | [Insert Data] | [Insert Data] | [To be determined] |

(S = Susceptible, I = Intermediate, R = Resistant)

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing methods. These should be adapted as necessary for the specific characteristics of this compound and the microorganisms being tested.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[1]

Workflow for Broth Microdilution:

Caption: Workflow of the Broth Microdilution Method.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator

Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column.

-

In the first column, add 100 µL of the highest concentration of this compound to be tested (prepared in broth).

-

Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

-

Column 11 should serve as a growth control (broth and inoculum, no drug).

-

Column 12 should serve as a sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Using a multichannel pipette, inoculate each well (from column 1 to 11) with 50 µL of the diluted microbial suspension. This will bring the final volume in each well to 100 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours).

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-